1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzo[e]pyrazolo[1,5-c][1,3]oxazine and a piperidine ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone involves multiple steps. One of the earliest methods involves a multi-step synthesis, wherein 4,5-dihydro-3,5-diarylpyrazoles are formed by reacting hydrazine hydrate and 1,3-diaryl-2-propenones, followed by a condensation step using triphosgene . Industrial production methods often leverage high throughput mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include hydrazonoyl chlorides, halo ketones, and various catalysts like acetic acid, p-toluenesulfonic acid, NaOH, and Et3N . Major products formed from these reactions include thiazoles, 1,3,4-thiadiazoles, and other heterocyclic compounds .
Scientific Research Applications
1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to induce cellular apoptosis in a dose-dependent manner, making it a potential candidate for antitumor therapies . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines . These compounds share structural similarities and exhibit a range of biological activities, such as antiviral and antitumor properties. 1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is unique due to its spiro linkage and the presence of both benzo[e]pyrazolo[1,5-c][1,3]oxazine and piperidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-7-9-18(10-8-16)20-15-21-19-5-4-6-22(29-3)23(19)30-24(27(21)25-20)11-13-26(14-12-24)17(2)28/h4-10,21H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJAWDAQPSXNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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